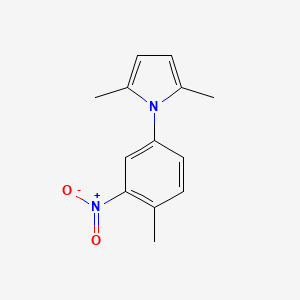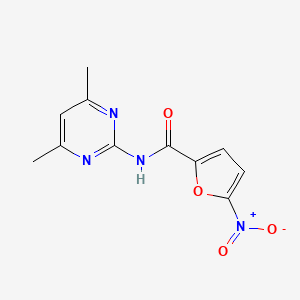
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide, also known as Furamidine, is a synthetic compound that has been widely used in scientific research for its antiprotozoal and antiviral properties. It was first synthesized in the 1950s and has since been studied extensively for its potential therapeutic applications. In
作用机制
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the target organism. This compound has been shown to bind to the minor groove of DNA, disrupting the normal base pairing and leading to inhibition of replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, it has been shown to have some side effects, including hepatotoxicity and nephrotoxicity, which need to be addressed in future studies.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide has several advantages as a research tool, including its high potency against protozoal and viral infections, its low toxicity, and its ability to penetrate the blood-brain barrier. However, its limitations include its high cost, limited availability, and the need for further optimization to improve its efficacy and reduce its side effects.
未来方向
There are several potential future directions for N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide research, including:
1. Development of this compound derivatives with improved efficacy and reduced toxicity.
2. Investigation of the mechanism of action of this compound and the development of new drugs that target the same pathway.
3. Development of this compound-based combination therapies for the treatment of protozoal and viral infections.
4. Evaluation of the potential of this compound as a therapeutic agent for other diseases, such as cancer.
5. Development of new methods for the synthesis of this compound and its derivatives to improve yield and reduce cost.
Conclusion:
This compound is a synthetic compound with promising therapeutic potential against protozoal and viral infections. It has been extensively studied for its antiprotozoal and antiviral properties, and its mechanism of action is believed to involve the inhibition of DNA synthesis. Although it has some limitations, this compound remains a valuable research tool and has several potential future directions for further development.
合成方法
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide can be synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde with 4,6-dimethyl-2-aminopyrimidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with furfural to yield this compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-5-nitro-2-furamide has been extensively studied for its potential therapeutic applications against various protozoal and viral infections. It has been shown to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness, as well as Leishmania donovani, the causative agent of visceral leishmaniasis. This compound has also been studied for its antiviral properties against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-6-5-7(2)13-11(12-6)14-10(16)8-3-4-9(19-8)15(17)18/h3-5H,1-2H3,(H,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEWHZMFGSHLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-allyl-4-[(2-thienylcarbonyl)amino]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B5834567.png)
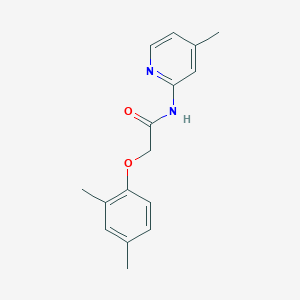
![N-methyl-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5834585.png)
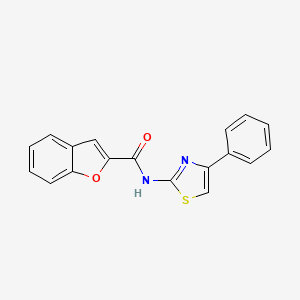
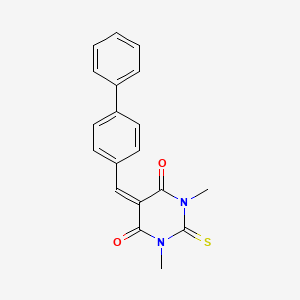
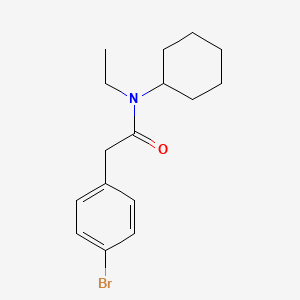
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)



![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
